molecular formula C12H16N2O2S B4836278 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide

Cat. No. B4836278
M. Wt: 252.33 g/mol
InChI Key: PNOANFNZZZNYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide, also known as AMT-130, is a novel therapeutic agent that is currently being developed for the treatment of Huntington's disease. Huntington's disease is a genetic neurodegenerative disorder that affects the brain and causes a range of motor, cognitive, and psychiatric symptoms. There is currently no cure for Huntington's disease, and the available treatments only provide symptomatic relief. AMT-130 represents a promising new approach to treating this devastating condition.

Mechanism of Action

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide works by selectively targeting and degrading the messenger RNA (mRNA) that is produced by the mutant huntingtin gene. This prevents the production of the mutant huntingtin protein, which is toxic to brain cells and causes the symptoms of Huntington's disease. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide is designed to be delivered directly to the brain using a viral vector, which allows it to selectively target the cells that are affected by the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide are primarily related to its ability to reduce the levels of mutant huntingtin protein in the brain. This has been shown to improve the survival and function of brain cells in animal models of Huntington's disease. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide has also been shown to improve motor function and reduce the severity of cognitive and psychiatric symptoms in these models.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide for lab experiments is its specificity and selectivity for the mutant huntingtin gene. This allows for precise targeting of the disease-causing protein without affecting normal cellular functions. However, one of the limitations of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide is its delivery to the brain, which requires the use of a viral vector. This can be challenging and may limit the utility of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide in certain experimental settings.

Future Directions

There are several future directions for the development of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide and related siRNA therapies for Huntington's disease. These include:
1. Further preclinical studies to optimize the delivery and dosing of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide.
2. Clinical trials to evaluate the safety and efficacy of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide in human patients with Huntington's disease.
3. Development of alternative siRNA therapies that target different aspects of the disease pathology.
4. Combination therapies that target multiple pathways involved in Huntington's disease.
5. Development of biomarkers to monitor the efficacy of siRNA therapies in patients.
Conclusion:
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide represents a promising new approach to treating Huntington's disease by targeting the underlying genetic cause of the disease. Preclinical studies have demonstrated the safety and efficacy of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide, and clinical trials are currently underway to evaluate its potential in human patients. Further research is needed to optimize the delivery and dosing of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide and to develop alternative siRNA therapies for Huntington's disease.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide has been the subject of extensive preclinical research, including in vitro and in vivo studies in animal models of Huntington's disease. These studies have demonstrated that N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide can effectively reduce the levels of mutant huntingtin protein in the brain, which is the underlying cause of the disease. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide has also been shown to be safe and well-tolerated in preclinical studies.

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-4-10(16)14(9-5-6-9)12-13-7(2)11(17-12)8(3)15/h9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOANFNZZZNYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CC1)C2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide
Reactant of Route 2
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide
Reactant of Route 3
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide
Reactant of Route 4
Reactant of Route 4
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide
Reactant of Route 5
Reactant of Route 5
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide
Reactant of Route 6
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.